(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone

Description

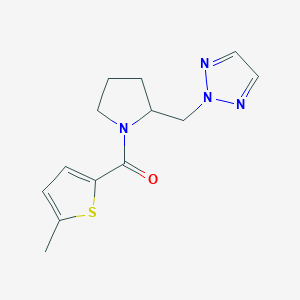

This compound features a pyrrolidine ring substituted with a 2H-1,2,3-triazole moiety at the 2-position via a methyl linker, connected via a methanone bridge to a 5-methylthiophene group. Such hybrid structures are often explored in medicinal chemistry for their dual capacity to engage biological targets through diverse non-covalent interactions .

Properties

IUPAC Name |

(5-methylthiophen-2-yl)-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS/c1-10-4-5-12(19-10)13(18)16-8-2-3-11(16)9-17-14-6-7-15-17/h4-7,11H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEACLTGCXBQARD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)N2CCCC2CN3N=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with a triazole nucleus have been found to bind with high affinity to multiple receptors, suggesting potential targets for this compound.

Mode of Action

Compounds with a similar structure have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects. These activities suggest that the compound may interact with its targets to modulate their function, leading to these observed effects.

Biochemical Pathways

Similar compounds have been found to affect various pathways, suggesting that this compound may also interact with multiple biochemical pathways.

Pharmacokinetics

Similar compounds have been found to have diverse pharmacokinetic properties, suggesting that this compound may also have unique ADME properties that impact its bioavailability.

Result of Action

Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects, suggesting that this compound may also have significant molecular and cellular effects.

Action Environment

Similar compounds have been found to be stable under various conditions, suggesting that this compound may also be influenced by environmental factors.

Biological Activity

The compound (2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone is a complex organic molecule that integrates a triazole ring, a pyrrolidine moiety, and a thiophene group. This unique structural combination suggests a diverse range of potential biological activities, which are explored in this article.

Structural Overview

The molecular structure of the compound can be represented as follows:

Key Features:

- Triazole Ring: Known for its stability and various biological activities, including antimicrobial and anticancer properties.

- Pyrrolidine Moiety: Often associated with neuroactive compounds and potential therapeutic applications in central nervous system disorders.

- Thiophene Group: Contributes to the compound's electronic properties and may enhance its pharmacological profile.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring in this compound suggests potential activity against various bacteria and fungi. A study found that 1,2,3-triazole-containing compounds are effective against resistant strains of bacteria due to their ability to inhibit cell wall synthesis and disrupt membrane integrity .

Anticancer Potential

Triazole derivatives have been extensively studied for their anticancer properties. The compound's structure allows it to interact with multiple biological targets involved in cancer progression. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways .

Cholinesterase Inhibition

The compound may also exhibit acetylcholinesterase (AChE) inhibitory activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. The triazole ring has been linked to anti-ChE activity, suggesting that this compound could help enhance cognitive functions by increasing acetylcholine levels in the brain .

Case Studies

- Antimicrobial Efficacy: A series of experiments demonstrated that compounds similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL.

- Anticancer Activity: In a study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), derivatives exhibited IC50 values below 10 µM, indicating potent anticancer effects through mechanisms involving cell cycle arrest and apoptosis induction .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,2,3-Triazole Derivative | Triazole ring | Antimicrobial, Anticancer |

| Pyrrolidine Derivative | Pyrrolidine ring | CNS effects |

| Thiophene Derivative | Thiophene structure | Antifungal |

The unique combination of these structural features in this compound potentially enhances its bioactivity compared to other compounds lacking one or more of these features.

Scientific Research Applications

Medicinal Chemistry

The triazole ring is known for its diverse biological activities, including antifungal and antibacterial properties. The presence of the pyrrolidine moiety often correlates with neuroactive compounds, which may enhance the therapeutic potential of this compound. Research indicates that derivatives of triazoles can serve as effective agents against various diseases.

Potential Therapeutic Applications:

Chemical Synthesis and Functionalization

The synthesis of this compound involves several steps that highlight its complexity and the challenges associated with achieving high yields. The synthesis may utilize modern techniques such as "Click" chemistry, particularly the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.

Synthesis Overview:

| Step | Description |

|---|---|

| 1 | Preparation of starting materials (azides and alkynes) |

| 2 | Conducting the Huisgen reaction under copper(I) catalysis |

| 3 | Purification and characterization of the final product |

Computational methods such as PASS (Prediction of Activity Spectra for Substances) can provide insights into the potential biological activities based on the compound's structure. Triazoles are known to exhibit a wide range of pharmacological profiles, which could be explored further with this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Methanone Bridges

a. Pyrazole-Thiophene Methanones (Compounds 7a and 7b, )

- Structure: 5-Amino-3-hydroxy-1H-pyrazole linked to substituted thiophenes via methanone.

- Comparison: Unlike the target compound’s pyrrolidine-triazole group, these analogues use pyrazole as the nitrogen-rich heterocycle.

b. Benzimidazole-Pyrrolidine-Triazole Methanone ()

- Structure: A benzimidazole-pyrrolidine core linked to a triazole-containing phenyl group via methanone.

- Comparison : The benzimidazole moiety introduces planar aromaticity, contrasting with the target compound’s thiophene. This difference may alter pharmacokinetics, as benzimidazoles are prone to cytochrome P450-mediated oxidation. The shared triazole and pyrrolidine groups suggest similar solubility profiles .

Compounds with Heterocyclic Diversity

a. Imidazothiadiazole-Pyrrolidine Methanone ()

- Structure: Pyrrolidine linked to an imidazo[5,1-b][1,3,4]thiadiazole via methanone.

- The molecular weight (C₁₆H₁₅ClN₄OS: ~362.8 g/mol) is lower than the target compound’s (estimated ~330–350 g/mol), which could influence bioavailability .

b. Pyrazolo[3,4-d]pyrimidine-Thiophene Methanone ()

- Structure: A pyrazolo[3,4-d]pyrimidine fused with thiophene and chromenone.

- Comparison : The extended π-system in this compound (melting point 252–255°C) suggests higher crystallinity than the target compound, which lacks fused rings. The thiophene’s role here is similar, but the pyrimidine core may confer nucleotide-mimetic properties, expanding therapeutic applications .

Q & A

Q. What are the standard synthetic routes for (2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of pyrrolidine with a triazole-methyl group via nucleophilic substitution or click chemistry. Subsequent coupling with 5-methylthiophene-2-carbonyl chloride under Schotten-Baumann conditions forms the final product. Key intermediates are purified using column chromatography and characterized via H/C NMR and HPLC to confirm regioselectivity and purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) are essential for verifying the connectivity of the triazole-pyrrolidine-thiophene scaffold. IR spectroscopy can confirm carbonyl (C=O) and triazole (C=N) functional groups. Purity (>95%) is validated via reverse-phase HPLC with UV detection at 254 nm .

Q. What preliminary assays are used to screen its biological activity?

- Methodological Answer : Initial screening involves in vitro assays against target enzymes (e.g., kinases, proteases) or cell lines (e.g., cancer, microbial). Dose-response curves (IC/EC) are generated using fluorometric or colorimetric readouts. Structural analogs with known activity (e.g., triazole-containing kinase inhibitors) guide target prioritization .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis without compromising stereochemical purity?

- Methodological Answer : Microwave-assisted synthesis reduces reaction times (e.g., from 24 hrs to 2–4 hrs) while maintaining >90% yield. Continuous flow reactors enable precise control of temperature and stoichiometry, minimizing side products. Catalytic systems like Cu(I)-ligand complexes improve triazole formation efficiency .

Q. How do researchers resolve contradictions in spectral data for structurally similar derivatives?

- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., triazole vs. thiophene proton environments) are addressed by comparing experimental data with DFT-calculated spectra. X-ray crystallography of single crystals resolves ambiguities in regiochemistry or stereochemistry .

Q. What strategies mitigate off-target effects in biological assays?

- Methodological Answer : Counter-screening against related targets (e.g., other kinases in the same family) identifies selectivity. Structure-activity relationship (SAR) studies using halogenated or methylated analogs refine binding interactions. Molecular docking with cryo-EM or X-ray structures validates binding poses .

Q. How are metabolic stability and toxicity profiles evaluated in preclinical studies?

- Methodological Answer : Microsomal stability assays (human/rat liver microsomes) quantify phase I/II metabolism rates. Ames tests and hERG channel inhibition assays assess genotoxicity and cardiotoxicity. Pharmacokinetic parameters (e.g., , ) are determined via LC-MS/MS in rodent plasma .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on this compound’s bioactivity across studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentrations in kinase assays) or cell line variability (e.g., overexpression of efflux pumps). Meta-analysis of raw data (e.g., PubChem BioAssay) and standardized protocols (e.g., CLIA guidelines) improve reproducibility. Cross-validation with orthogonal assays (SPR vs. fluorescence polarization) is critical .

Experimental Design Considerations

Q. What computational methods predict the compound’s interaction with novel biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) model binding kinetics, while free-energy perturbation (FEP) calculations quantify affinity changes for mutated residues. Pharmacophore models derived from ChEMBL data prioritize untested targets (e.g., GPCRs, ion channels) .

Q. How is in vivo efficacy tested while addressing solubility limitations?

- Methodological Answer :

Co-solvents (e.g., PEG-400/Cremophor EL) or nanoformulations (liposomes, cyclodextrins) enhance aqueous solubility. Dosing regimens are optimized via allometric scaling from in vitro ADME data. Tissue distribution is tracked using radiolabeled (C) analogs and autoradiography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.